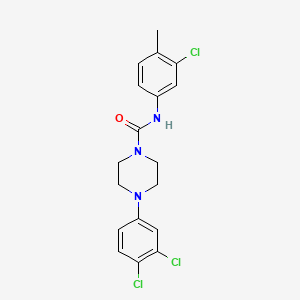![molecular formula C13H19N3OS B4118716 N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4118716.png)
N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea
Übersicht
Beschreibung
N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as PTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTU is a thiourea derivative, and it has been shown to have various biochemical and physiological effects that make it an attractive candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. In thyroid research, N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea inhibits the enzyme thyroperoxidase, which is responsible for the production of thyroid hormones. In cancer research, N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the growth of cancer cells by interfering with various signaling pathways. Additionally, N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has various biochemical and physiological effects that make it an attractive candidate for scientific research. In addition to its effects on thyroid function and cancer cell growth, N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have analgesic properties, which may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea in scientific research is that it is a relatively simple compound to synthesize and purify. Additionally, N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been extensively studied, and its effects on various biological processes are well documented. However, one limitation of using N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is that it may have off-target effects, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea. One area of interest is the development of N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea derivatives that have improved pharmacological properties. Additionally, further investigation is needed to fully understand the mechanism of action of N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea and its effects on various biological processes. Finally, N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease, which should be investigated further.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been used in a wide range of scientific research applications, including studies on thyroid function, cancer, and neurodegenerative diseases. In thyroid research, N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is often used to inhibit the production of thyroid hormones, which can be useful in the treatment of hyperthyroidism. N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have anti-cancer properties, particularly in the treatment of breast cancer. Additionally, N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(1-pyridin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-10(11-4-6-14-7-5-11)16-13(18)15-9-12-3-2-8-17-12/h4-7,10,12H,2-3,8-9H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMCYQYINUJDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=S)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-2-ylmethyl)-3-(1-pyridin-4-ylethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4118650.png)
![methyl 6-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118652.png)
![dimethyl 5-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4118663.png)
![ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4118677.png)
![N-(tetrahydro-2-furanylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4118683.png)
![ethyl 4-[({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4118685.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4118695.png)
![2-[2-(4-methyl-2-nitrophenoxy)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4118697.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4118698.png)
![N-(2,3-dichlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea](/img/structure/B4118706.png)
![N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4118708.png)
